molecular formula C15H19N3O3S B2860159 N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide CAS No. 2034392-33-9

N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide

Cat. No.: B2860159
CAS No.: 2034392-33-9
M. Wt: 321.4
InChI Key: KHNPDFRILYTAOZ-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide is a complex organic compound that features a quinoline moiety linked to a pyrrolidine ring via an oxygen atom and a sulfonamide group

Mechanism of Action

Target of Action

N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide is a complex compound that likely interacts with multiple targets. The quinoline moiety in its structure suggests potential antimicrobial activity . Quinoline derivatives have been found to exhibit broad-spectrum antibacterial activity . Sulfonamides, another component of the compound, are known to inhibit carbonic anhydrase and dihydropteroate synthetase, playing a role in treating diverse disease states .

Mode of Action

Based on its structural components, it can be hypothesized that the quinoline moiety may interact with bacterial dna gyrase, inhibiting dna replication . The sulfonamide part may inhibit the aforementioned enzymes, disrupting metabolic processes .

Biochemical Pathways

The compound’s potential antimicrobial activity suggests it may affect various biochemical pathways. By inhibiting DNA gyrase, it could disrupt DNA replication in bacteria, leading to cell death . The inhibition of carbonic anhydrase and dihydropteroate synthetase by the sulfonamide component could disrupt essential metabolic processes .

Pharmacokinetics

Quinoline derivatives generally exhibit good absorption and distribution profiles . Sulfonamides are also known to have good absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The potential antimicrobial activity of this compound could result in the death of bacterial cells, making it potentially useful in treating bacterial infections . The inhibition of carbonic anhydrase and dihydropteroate synthetase could have various effects depending on the disease state being treated .

Action Environment

The action of this compound could be influenced by various environmental factors. For example, pH could affect the ionization state of the compound, potentially impacting its absorption and distribution . Other factors such as temperature and the presence of other substances could also influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide typically involves the reaction of quinoline derivatives with pyrrolidine and sulfonamide precursors. One common method includes the nucleophilic substitution reaction where quinoline-2-ol reacts with N,N-dimethylpyrrolidine-1-sulfonamide under basic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that favor the formation of the target compound while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Uniqueness: N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide is unique due to its combined structural features of quinoline and pyrrolidine linked by a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not observed in simpler quinoline or pyrrolidine derivatives .

Biological Activity

N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide is a complex organic compound characterized by its unique structural features, including a quinoline moiety linked to a pyrrolidine ring via an oxygen atom and a sulfonamide group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₉N₃O₃S
  • Molecular Weight : 321.4 g/mol
  • CAS Number : 2034392-33-9

The compound's structure suggests various interactions with biological targets, primarily due to the presence of the quinoline and pyrrolidine components.

Target Interactions

The quinoline moiety is hypothesized to interact with bacterial DNA gyrase, which plays a crucial role in DNA replication. By inhibiting this enzyme, the compound may disrupt bacterial cell division and lead to cell death.

Biochemical Pathways

The antimicrobial activity of this compound indicates that it may affect several biochemical pathways:

  • Inhibition of DNA replication in bacteria.
  • Potential interference with metabolic pathways linked to bacterial survival.

Pharmacokinetics

Quinoline derivatives typically exhibit favorable pharmacokinetic properties, including good absorption and distribution profiles. The compound's solubility and stability under physiological conditions are critical for its efficacy as a therapeutic agent .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli16 µg/mL
Staphylococcus aureus8 µg/mL
Mycobacterium tuberculosis4 µg/mL

Anticancer Activity

In addition to its antimicrobial effects, preliminary studies suggest that this compound may also exhibit anticancer properties. Research involving various cancer cell lines has shown that it can induce apoptosis and inhibit cell proliferation .

Cancer Cell Line IC50 (µM)
FaDu (hypopharyngeal)5.0
MCF7 (breast)7.5
HCT116 (colon)6.0

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study comparing the efficacy of this compound against standard antibiotics revealed that it outperformed several established treatments in inhibiting resistant bacterial strains .
  • Anticancer Potential : In vitro assays demonstrated that the compound significantly reduced cell viability in cancer lines through mechanisms involving apoptosis induction and cell cycle arrest .
  • Structure-Activity Relationship (SAR) : Research into the SAR of quinoline derivatives indicates that modifications to the pyrrolidine ring can enhance biological activity, suggesting avenues for further drug development .

Properties

IUPAC Name

N,N-dimethyl-3-quinolin-2-yloxypyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-17(2)22(19,20)18-10-9-13(11-18)21-15-8-7-12-5-3-4-6-14(12)16-15/h3-8,13H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNPDFRILYTAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(C1)OC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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